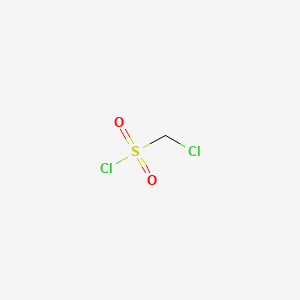
Chloromethanesulfonyl chloride
Descripción general
Descripción
Chloromethanesulfonyl chloride, also known as Chloromesyl chloride, is a technical compound with a molecular weight of 149.00 . It is a very useful intermediate for organic synthesis . It enhances citric acid production by Aspergillus niger NCIM-1696 and increases the yield of citric acid . It also functions as a useful intermediate for pharmaceutical synthesis .
Synthesis Analysis
Chloromethanesulfonyl chloride can be synthesized from 1,3,5-TRITHIANE . The process involves the reaction of s-trithiane with a mixture of glacial acetic acid and water in a three-necked, round-bottomed flask equipped with an efficient mechanical stirrer, a thermometer, and a coarsely fritted gas inlet tube .Molecular Structure Analysis
The molecular formula of Chloromethanesulfonyl chloride is CH2Cl2O2S . Its molecular weight is 149 . The IUPAC Standard InChI is InChI=1S/CH2Cl2O2S/c2-1-6(3,4)5/h1H2 .Chemical Reactions Analysis
Chloromethanesulfonyl chloride is highly reactive and is used in the synthesis of chloromethanesulfonates and chloromethanesulfonamides . It is also used for the conversion of alcohols into inverted acetates, azides, and nitriles, and in the rearrangement of carbon-carbon and carbon-oxygen bonds under mild conditions . It is also used in electrophilic and radical reactions .Physical And Chemical Properties Analysis
Chloromethanesulfonyl chloride has a density of 1.64 g/mL at 20 °C (lit.) . It is soluble in dichloromethane, pyridine, and most organic solvents, but it is insoluble in water .Aplicaciones Científicas De Investigación
Synthesis of Chloromethanesulfonates and Chloromethanesulfonamides
Chloromethanesulfonyl chloride is used in the synthesis of chloromethanesulfonates and chloromethanesulfonamides . These compounds are often used as intermediates in organic synthesis due to their reactivity.
Conversion of Alcohols
Chloromethanesulfonyl chloride is used for the conversion of alcohols into various other compounds . This includes the conversion into inverted acetates, azides, and nitriles. This is particularly useful in the field of organic chemistry where such conversions are often required.
Rearrangement of Bonds
Chloromethanesulfonyl chloride can be used for the rearrangement of carbon-carbon and carbon-oxygen bonds under mild conditions . This is a significant application in the field of organic synthesis where the rearrangement of bonds is a common requirement.
Electrophilic and Radical Reactions
Chloromethanesulfonyl chloride is used in electrophilic and radical reactions . These types of reactions are fundamental in organic chemistry and are used in the synthesis of a wide variety of compounds.
Hydrodechlorination of Chloromethanes
Chloromethanesulfonyl chloride can be used in the hydrodechlorination of chloromethanes . This process is an effective treatment to remove these chlorinated pollutants. The most outstanding advantages of this technique are the moderate operating conditions used and the possibility of obtaining less hazardous valuable products .
Production of Hydrocarbons
A new perspective for the upgrading of chloromethanes, via hydrodechlorination, to valuable hydrocarbons for industry, such as light olefins, is being discussed . This could potentially open up new avenues for the use of Chloromethanesulfonyl chloride in the production of valuable industrial chemicals.
Mecanismo De Acción
Target of Action
Chloromethanesulfonyl chloride is a chemical compound used as an intermediate in various chemical reactions . The primary targets of this compound are typically organic molecules in a reaction mixture. It is used to introduce the methanesulfonyl group into these molecules, which can then undergo further reactions .
Mode of Action
The mode of action of Chloromethanesulfonyl chloride involves its reaction with other compounds to form derivatives. It is often used in organic synthesis where it acts as a sulfonylating agent . The compound’s chloro group is highly reactive, allowing it to readily participate in reactions with various nucleophiles .
Biochemical Pathways
Instead, it is used in the laboratory to synthesize other compounds that may have biological activity .
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be expected to depend on factors such as its chemical properties, the route of administration, and the organism’s metabolic capabilities .
Result of Action
The primary result of Chloromethanesulfonyl chloride’s action is the formation of new compounds through chemical reactions. By introducing the methanesulfonyl group into other molecules, it can enable the synthesis of a wide variety of chemical structures .
Action Environment
The action of Chloromethanesulfonyl chloride is influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH, temperature, and solvent conditions of the reaction environment . Additionally, the compound is sensitive to moisture and should be stored under dry conditions .
Safety and Hazards
Propiedades
IUPAC Name |
chloromethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl2O2S/c2-1-6(3,4)5/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDDQXNVESLJNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188668 | |
| Record name | Methanesulfonyl chloride, chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethanesulfonyl chloride | |
CAS RN |
3518-65-8 | |
| Record name | 1-Chloromethanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3518-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Chloromethyl)sulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003518658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonyl chloride, chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30188668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloromethanesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.479 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (CHLOROMETHYL)SULFONYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WRW5VDZ79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]glycinate](/img/structure/B1359972.png)
![3-(5-{[(3-Methylphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359974.png)
![3-(5-{[(4-Methoxyphenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1359975.png)
![4-{3-[2-(Methyl{[(2-methylphenyl)amino]carbonyl}-amino)ethyl]-1,2,4-oxadiazol-5-YL}benzoic acid](/img/structure/B1359977.png)
![4-(1-methyl-3-{[(3-methylbenzyl)amino]carbonyl}-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-4-oxobutanoic acid](/img/structure/B1359979.png)
![4-(3-{2-[(Tert-butoxycarbonyl)(methyl)amino]-ethyl}-1,2,4-oxadiazol-5-YL)benzoic acid](/img/structure/B1359981.png)
![Methyl [1-(methoxymethyl)cyclopentyl]carbamate](/img/structure/B1359984.png)






